molecular formula C9H11N3O3 B1369488 methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate

Cat. No.: B1369488
M. Wt: 209.2 g/mol
InChI Key: UOLXKNBRTWTILQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridazine derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, industrial methods may employ more cost-effective catalysts and solvents to reduce production costs .

Chemical Reactions Analysis

Types of Reactions

methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce tetrahydropyridazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.2 g/mol

IUPAC Name

methyl 3-oxo-2,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C9H11N3O3/c1-15-9(14)12-3-2-7-6(5-12)4-8(13)11-10-7/h4H,2-3,5H2,1H3,(H,11,13)

InChI Key

UOLXKNBRTWTILQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC2=NNC(=O)C=C2C1

Origin of Product

United States

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